Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate
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Overview
Description
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a benzyloxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexanone derivative with benzyl bromide, followed by esterification with methanol in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides structural stability, while the ester group can undergo hydrolysis under physiological conditions, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Benzyloxy)methyl]-4-methoxybenzene
- Benzene, 1-methoxy-4-methyl-
Uniqueness
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with a benzyloxy group and a carboxylate ester. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22O3 |
---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
methyl 4-methylidene-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H22O3/c1-14-8-10-17(11-9-14,16(18)19-2)13-20-12-15-6-4-3-5-7-15/h3-7H,1,8-13H2,2H3 |
InChI Key |
ROTAUBJXSDNGMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=C)CC1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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